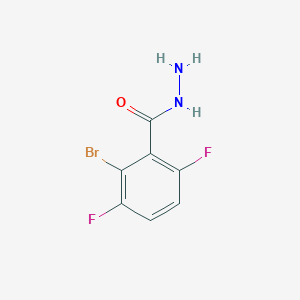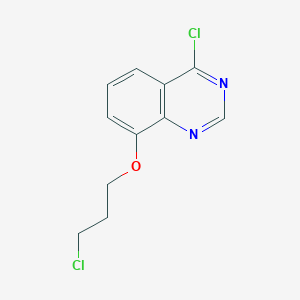
4-Chloro-8-(3-chloropropoxy)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-8-(3-chloropropoxy)quinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a quinazoline core substituted with chloro and chloropropoxy groups, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-(3-chloropropoxy)quinazoline typically involves the reaction of 4-chloroquinazoline with 3-chloropropanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-8-(3-chloropropoxy)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The presence of the quinazoline core allows for cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazoline derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Aplicaciones Científicas De Investigación
4-Chloro-8-(3-chloropropoxy)quinazoline has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies exploring its antibacterial, antifungal, and antiviral activities.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Material Science:
Mecanismo De Acción
The mechanism of action of 4-Chloro-8-(3-chloropropoxy)quinazoline involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and differentiation. By inhibiting these enzymes, the compound can interfere with signaling pathways that promote cancer cell proliferation and survival . Additionally, its antibacterial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential bacterial enzymes .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7-(3-chloropropoxy)quinazoline:
4-Anilinoquinazolines: These compounds are known for their anticancer activities and are used as scaffolds for the development of kinase inhibitors.
Quinazoline-Pyrrole Hybrids: These hybrids combine the quinazoline core with pyrrole moieties, enhancing their biological activities.
Uniqueness
4-Chloro-8-(3-chloropropoxy)quinazoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activities. The presence of both chloro and chloropropoxy groups provides opportunities for further functionalization and the development of novel derivatives with enhanced properties .
Propiedades
Fórmula molecular |
C11H10Cl2N2O |
|---|---|
Peso molecular |
257.11 g/mol |
Nombre IUPAC |
4-chloro-8-(3-chloropropoxy)quinazoline |
InChI |
InChI=1S/C11H10Cl2N2O/c12-5-2-6-16-9-4-1-3-8-10(9)14-7-15-11(8)13/h1,3-4,7H,2,5-6H2 |
Clave InChI |
XNHRDDUTBZWYHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)OCCCCl)N=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13675403.png)
![6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675406.png)
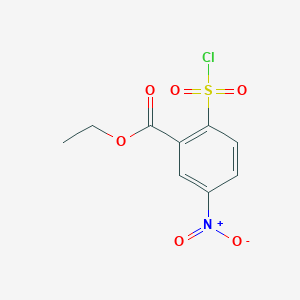
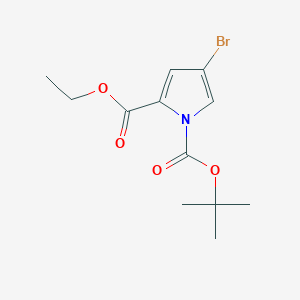

![[2-(Methoxymethoxy)ethyl]benzene](/img/structure/B13675431.png)
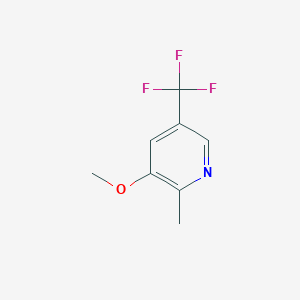
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid hydrochloride](/img/structure/B13675456.png)
![2-(3,4-Dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675457.png)
![Ethyl 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13675462.png)
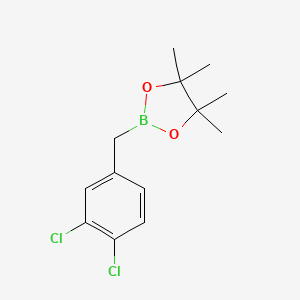

![6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13675491.png)
